Technical Monograph: 4-(1-Bromoethyl)pyridine Hydrobromide
Technical Monograph: 4-(1-Bromoethyl)pyridine Hydrobromide
[1]
Executive Summary
4-(1-Bromoethyl)pyridine hydrobromide is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science. Structurally, it consists of a pyridine ring substituted at the 4-position with a secondary alkyl bromide. This compound serves as a "masked" equivalent of 4-vinylpyridine; the hydrobromide salt stabilizes the molecule against spontaneous elimination and polymerization, which are rapid in the free base form.
Its core utility lies in its high reactivity toward nucleophiles, allowing the introduction of the 1-(pyridin-4-yl)ethyl moiety—a lipophilic, basic pharmacophore found in various kinase inhibitors and histamine receptor modulators. This guide details the physicochemical properties, validated synthetic routes, and critical handling protocols required to maintain the integrity of this labile intermediate.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
The secondary bromide at the benzylic-like position confers unique reactivity but also significant instability. The hydrobromide salt form is essential for shelf stability.
| Property | Data |
| Chemical Name | 4-(1-Bromoethyl)pyridine hydrobromide |
| CAS Number | 89694-53-1 |
| Molecular Formula | C₇H₈BrN[1] · HBr (C₇H₉Br₂N) |
| Molecular Weight | 266.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 151–153 °C (dec) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Chirality | Contains one chiral center at the ethyl |
| Stability | Hygroscopic. Prone to elimination (dehydrobromination) if exposed to base or moisture. |
Synthetic Routes & Manufacturing[3][9]
While radical bromination of 4-ethylpyridine is possible, it lacks regioselectivity and often yields polybrominated byproducts. The industry-standard protocol for high-purity applications involves the conversion of the corresponding alcohol.
Preferred Route: Conversion of 1-(Pyridin-4-yl)ethanol
This route offers the highest purity (>98%) and avoids the formation of regioisomers.
-
Precursor Synthesis: 4-Acetylpyridine is reduced using Sodium Borohydride (
) in methanol to yield 1-(pyridin-4-yl)ethanol . -
Bromination: The alcohol is treated with concentrated Hydrobromic Acid (
) or Phosphorus Tribromide ( ). -
Salt Formation: The product precipitates directly as the hydrobromide salt, which protects the amine and prevents elimination.
Synthesis & Reactivity Diagram (Graphviz)
Figure 1: The synthetic pathway from 4-acetylpyridine and the bifurcation of reactivity: controlled substitution vs. unwanted elimination/polymerization.
Reactivity Profile & Mechanistic Insights[3][5]
The "Benzylic" Activation
The carbon-bromine bond is at a secondary position conjugated with the pyridine ring. This creates a "pyridylic" system analogous to a benzylic halide.
-
Mechanism: The electron-deficient pyridine ring makes the
-protons highly acidic. -
Consequence: The activation energy for elimination (E2) is significantly lower than for standard alkyl halides.
The Elimination-Polymerization Cascade
The most critical instability mode is the formation of 4-vinylpyridine .
-
Trigger: Exposure to base (e.g.,
, , or even excess amine nucleophile) generates the free base. -
Elimination: The free base undergoes rapid dehydrobromination to form 4-vinylpyridine.
-
Polymerization: 4-Vinylpyridine is a potent monomer. Without inhibitors, it polymerizes to form brown, insoluble tars (poly-4-vinylpyridine).
Experimental Implication: When using this reagent for alkylation, nucleophilic attack must be faster than elimination . Use polar aprotic solvents (DMF, DMSO) and maintain low temperatures (
Applications in Drug Development[4]
This compound is a versatile electrophile used to append the 1-(pyridin-4-yl)ethyl motif.
Medicinal Chemistry Utility[4][6][10]
-
Chiral Linkers: Because the bromide is on a chiral center, it can be used to synthesize enantiopure drugs (via chiral resolution of the product or starting with enantiopure alcohol).
-
Receptor Modulation: The pyridine ring acts as a hydrogen bond acceptor and a weak base (
), often crucial for binding in the hinge region of kinases or the histamine binding pocket of GPCRs. -
Lipophilicity Tuning: The ethyl branch adds steric bulk and lipophilicity compared to a simple methyl linker, often improving blood-brain barrier (BBB) penetration.
Case Study: Amine Alkylation
Reaction with secondary amines (e.g., piperazines, morpholines) yields tertiary amines.
-
Protocol: Dissolve amine (2 eq) in DMF at
. Add 4-(1-bromoethyl)pyridine HBr (1 eq) portion-wise. The excess amine acts as the proton scavenger, minimizing the concentration of strong base and reducing elimination side-products.
Handling, Stability & Safety
Signal Word: DANGER (Corrosive, Irritant)
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible. Moisture accelerates hydrolysis to the alcohol and HBr.
-
Container: Tightly sealed glass or fluoropolymer containers.
Safety Hazards
-
H314: Causes severe skin burns and eye damage (due to HBr hydrolysis).
-
Lachrymator: Like many benzylic halides, it is a potent lachrymator. Handle only in a functioning fume hood.
Self-Validating Purity Check
Before using in critical steps, perform a solubility test:
-
Test: Dissolve a small amount in Methanol.
-
Pass: Clear, colorless solution.
-
Fail: Turbid solution or brown discoloration indicates polymerization (presence of polyvinylpyridine) or decomposition.
References
-
Sigma-Aldrich. 4-(1-Bromoethyl)pyridine hydrobromide Product Specification & MSDS. CAS 89694-53-1.[2][3] Available at:
-
ChemicalBook. 4-(1-Bromoethyl)pyridine hydrobromide Properties and Synthesis. Available at:
-
PubChem. Compound Summary: 4-(1-Bromoethyl)pyridine. National Library of Medicine. Available at:
- Bagley, M. C., et al. "A new mild method for the one-pot synthesis of pyridines." Tetrahedron Letters, 2004, 45, 6121-6124. (Context on pyridine synthesis and reactivity).
-
Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide (Analogous handling data). Available at:
